Hydrogen‑Bond Acceptor Count: O‑Linked vs. N‑Linked Analog
The O‑linked 4‑[(4‑methoxyphenyl)methoxy]aniline presents three hydrogen‑bond acceptors (one ether oxygen, one methoxy oxygen, one aniline nitrogen), whereas its N‑linked isomer 4‑methoxy‑N‑(4‑methoxyphenyl)aniline (CAS 101‑70‑2) offers only two hydrogen‑bond acceptors [REFS-1, REFS-2]. This difference in H‑bond acceptor count can influence aqueous solubility and target binding.
| Evidence Dimension | Hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | 3 (PubChem computed property) |
| Comparator Or Baseline | 4-Methoxy‑N‑(4‑methoxyphenyl)aniline (CAS 101‑70‑2): 2 (PubChem computed property) |
| Quantified Difference | +1 H‑bond acceptor for target |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem 2025.09.15 release) |
Why This Matters
A higher H‑bond acceptor count can enhance water solubility and modulate target binding kinetics, making the O‑linked scaffold preferable for lead optimization programs seeking improved solubility or altered pharmacodynamics.
- [1] PubChem. 4-[(4-Methoxyphenyl)methoxy]aniline. Compound Summary CID 13323887. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13323887 (accessed 2026-04-25). View Source
- [2] PubChem. 4-Methoxy‑N‑(4‑methoxyphenyl)aniline. Compound Summary CID 82754. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/82754 (accessed 2026-04-25). View Source
